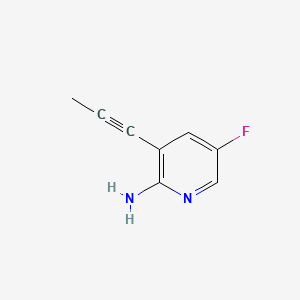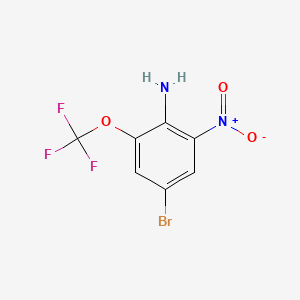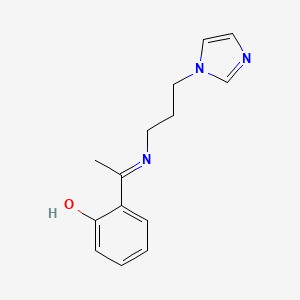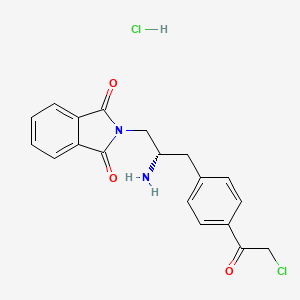
(S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride), also known as (S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride), is a useful research compound. Its molecular formula is C19H18Cl2N2O3 and its molecular weight is 393.264. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
- Novel acridin-isoindoline-1,3-dione derivatives have been synthesized and studied for their optoelectronic properties. These compounds exhibit high thermal stability and are promising as fluorescent compounds due to their excellent photophysical properties (Mane, Katagi, & Melavanki, 2019).
Liquid Crystal and Mesophase Studies
- Isoindoline-1,3-dione-based mesogenic Schiff bases have been developed, displaying enantiotropic liquid crystalline behavior with nematic texture. Their thermal behavior and mesomorphic properties were extensively studied (Dubey et al., 2018).
Structural and Molecular Studies
- The crystal structure and IR spectrum of certain isoindoline-1,3-dione derivatives have been analyzed, providing insights into their molecular structures. This research contributes to the understanding of these compounds at the atomic level (Anouar et al., 2019).
Antimicrobial and Anticancer Applications
- Isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown promise as potential agents against various microbial strains (Ghabbour & Qabeel, 2016).
- N-Substituted imides, isoindoline-1,3-dione derivatives, have been investigated for their effects against blood cancer. They have shown significant inhibitory effects on the viability of cancer cells, indicating potential as anticancer agents (Radwan et al., 2020).
Electronic and Optical Properties
- Various isoindoline-1,3-dione derivatives have been examined for their electronic and optical properties, with studies revealing insights into their potential as materials for optoelectronic applications. This includes analysis of their electronic absorption spectra and hyperpolarizability, indicating their suitability as nonlinear optical materials (Evecen et al., 2016).
Miscellaneous Applications
- Isoindoline-1,3-dione derivatives have also been explored for a variety of other applications, including their roles in gel formation, DNA binding, and as catalysts in chemical reactions. This diverse range of applications highlights the versatility of these compounds in different scientific research areas (Shabani et al., 2021).
Eigenschaften
IUPAC Name |
2-[(2S)-2-amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-7-5-12(6-8-13)9-14(21)11-22-18(24)15-3-1-2-4-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWBMMSMLZUPA-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC=C(C=C3)C(=O)CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC=C(C=C3)C(=O)CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-aMino-3-(4-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione (Hydrochloride) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)
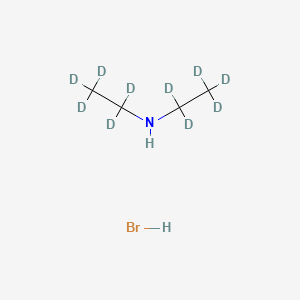
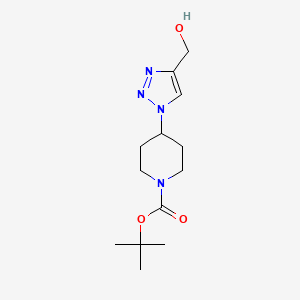


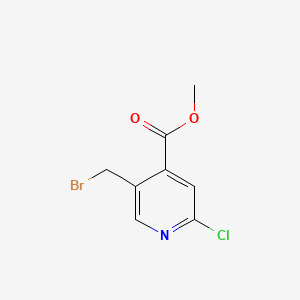
![N-([4-(4-BROMOPHENYL)OXAN-4-YL]METHYL)CYCLOPROPANAMINE](/img/no-structure.png)

